molecular formula C18H18ClN3O2S B11479758 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11479758
M. Wt: 375.9 g/mol
InChI Key: HEZTVRYPMHJTNU-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a sulfonyl group, a chlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine is unique due to its combination of a pyrrole ring with a sulfonyl group, a chlorophenyl group, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C18H18ClN3O2S/c1-12-13(2)22(11-14-4-3-9-21-10-14)18(20)17(12)25(23,24)16-7-5-15(19)6-8-16/h3-10H,11,20H2,1-2H3

InChI Key

HEZTVRYPMHJTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CN=CC=C3)C

Origin of Product

United States

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